molecular formula C7H4BrClF2 B1396160 1-Bromo-3-chloro-5-(difluoromethyl)benzene CAS No. 1261580-23-7

1-Bromo-3-chloro-5-(difluoromethyl)benzene

Cat. No. B1396160
M. Wt: 241.46 g/mol
InChI Key: XMJIWSRAQNODED-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is used in various chemical reactions and has a molecular weight of 241.46 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-(difluoromethyl)benzene consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-(difluoromethyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm3 .

Scientific Research Applications

Halogenation and Metalation Reactions

1-Bromo-3-chloro-5-(difluoromethyl)benzene has been studied for its reactivity in halogenation and metalation reactions. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to 1-bromo-3-chloro-5-(difluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyl lithiums and lithium tetramethylpiperidide in specific conditions (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel molecules. For example, the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene involved its precursor, demonstrating its utility in creating new chemical entities with potential applications in various fields (Bi, 2015).

Organometallic Synthesis

1-Bromo-3-chloro-5-(difluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. Its conversion into organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper provides a pathway for various synthetic applications (Porwisiak & Schlosser, 1996).

Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds

The compound is used in the functionalization of benzenes, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. This showcases its role in creating molecules with potential applications in materials science and catalysis (Reus et al., 2012).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-3-chloro-5-(difluoromethyl)benzene is not provided in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-chloro-5-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJIWSRAQNODED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-(difluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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